2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.
Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions, which typically involve the addition of a cyclopropyl group to an existing carbon-carbon double bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
- 2-cyclopropyl-1-(4-{[(3-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its specific structural configuration, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-11-18-7-4-16(13)21-12-15-5-8-19(9-6-15)17(20)10-14-2-3-14/h4,7,11,14-15H,2-3,5-6,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHDRNJEWAXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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